molecular formula C7H14O3 B8761285 2,5-dimethoxy-2-methyltetrahydrofuran CAS No. 58518-63-1

2,5-dimethoxy-2-methyltetrahydrofuran

Katalognummer: B8761285
CAS-Nummer: 58518-63-1
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: GZYGYLSHLHOMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dimethoxy-2-methyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydrofuran, characterized by the presence of two methoxy groups and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-2-methyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with methylating agents under controlled conditions. For instance, the Clauson-Kaas reaction can be employed, where 2,5-dimethoxytetrahydrofuran reacts with methyl iodide in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency. The choice of solvents and reaction temperatures are crucial factors in scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-dimethoxy-2-methyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-2,5-diketotetrahydrofuran, while reduction could produce 2-methyl-2,5-dihydroxytetrahydrofuran.

Wissenschaftliche Forschungsanwendungen

2,5-dimethoxy-2-methyltetrahydrofuran finds applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-2-methyltetrahydrofuran involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing metabolic processes and cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .

Vergleich Mit ähnlichen Verbindungen

    2,5-Dimethoxytetrahydrofuran: Similar in structure but lacks the methyl group.

    2,5-Dimethylfuran: A related compound with two methyl groups instead of methoxy groups.

    Tetrahydrofuran: The parent compound without any substituents.

Uniqueness: 2,5-dimethoxy-2-methyltetrahydrofuran is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research and industrial contexts .

Eigenschaften

CAS-Nummer

58518-63-1

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

2,5-dimethoxy-2-methyloxolane

InChI

InChI=1S/C7H14O3/c1-7(9-3)5-4-6(8-2)10-7/h6H,4-5H2,1-3H3

InChI-Schlüssel

GZYGYLSHLHOMAO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(O1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.